Selinexor trans-isomer is a trans-isomer of Selinexor or KPT-330, which is a CRM1-selective inhibitor of nuclear export. It inhibits protein trafficking from the nucleus and induces cell cycle arrest and apoptosis in mesothelioma cells.
(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide
CAS No.: 1421923-86-5
Cat. No.: VC0542948
Molecular Formula: C17H11F6N7O
Molecular Weight: 443.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421923-86-5 |
|---|---|
| Molecular Formula | C17H11F6N7O |
| Molecular Weight | 443.3 g/mol |
| IUPAC Name | (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide |
| Standard InChI | InChI=1S/C17H11F6N7O/c18-16(19,20)11-5-10(6-12(7-11)17(21,22)23)15-26-9-30(29-15)4-1-14(31)28-27-13-8-24-2-3-25-13/h1-9H,(H,25,27)(H,28,31)/b4-1+ |
| Standard InChI Key | DEVSOMFAQLZNKR-DAFODLJHSA-N |
| Isomeric SMILES | C1=CN=C(C=N1)NNC(=O)/C=C/N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
| SMILES | C1=CN=C(C=N1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
| Canonical SMILES | C1=CN=C(C=N1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
| Appearance | Solid powder |
Introduction
Structural and Physicochemical Properties
Molecular Composition
The compound’s molecular formula is C₁₇H₁₁F₆N₇O, with a molecular weight of 443.31 g/mol . Key structural features include:
-
1H-1,2,4-triazole ring: Substituted at the 3-position with a 3,5-bis(trifluoromethyl)phenyl group.
-
Acrylohydrazide backbone: Connects the triazole moiety to a pyrazin-2-yl group via a hydrazide linkage.
-
Stereochemistry: The (E)-configuration indicates trans-arrangement of substituents around the double bond in the acrylohydrazide chain.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₁F₆N₇O | |
| Molecular Weight | 443.31 g/mol | |
| CAS Number (Z-isomer) | 1621865-82-4 | |
| Synonyms | Cariprazine Impurity 30 |
Synthetic Pathways and Preparation
General Strategy for Triazole Derivatives
The synthesis of 1,2,4-triazole-based compounds often involves cyclization reactions. For example, methods employing continuous-flow systems for triazole ring formation under metal-free conditions have been reported . These approaches enhance efficiency and minimize waste, which could be adapted for this compound’s preparation.
Challenges and Future Research Directions
Stereoselective Synthesis
Achieving the (E)-configuration remains a challenge. Potential strategies include:
-
Catalytic Asymmetric Synthesis: Use of chiral catalysts to control stereochemistry.
-
Crystallization-Induced Resolution: Isolation of enantiomers via chiral resolution agents.
Biological Activity Screening
Prioritized areas for investigation include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume